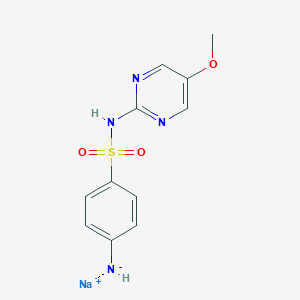

Sulfamethoxydiazine sodium

説明

Structure

2D Structure

3D Structure of Parent

特性

CAS番号 |

18179-67-4 |

|---|---|

分子式 |

C11H11N4NaO3S |

分子量 |

302.29 g/mol |

IUPAC名 |

sodium;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide |

InChI |

InChI=1S/C11H11N4O3S.Na/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;/h2-7H,12H2,1H3;/q-1;+1 |

InChIキー |

LBCSHRNIIWKVRX-UHFFFAOYSA-N |

SMILES |

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH-].[Na+] |

正規SMILES |

COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

他のCAS番号 |

18179-67-4 |

同義語 |

Sulfameter sodium salt |

製品の起源 |

United States |

Mechanistic Research on Sulfamethoxydiazine Sodium

Elucidation of Antibacterial Mechanisms

The antibacterial action of sulfamethoxydiazine sodium is centered on its ability to disrupt the synthesis of folic acid, a critical component for bacterial survival and replication. patsnap.comcymitquimica.com This disruption is achieved through a multi-step interference process that ultimately halts bacterial growth. patsnap.com

Interference with Folic Acid Synthesis in Bacterial Pathogens

Sulfonamides, including this compound, function by blocking the synthesis of dihydrofolic acid, a direct precursor to the biologically active tetrahydrofolic acid. ncats.iopatsnap.compatsnap.com Bacteria rely on their own internal machinery to produce folic acid, as they cannot typically absorb it from their environment. patsnap.comlibretexts.org This metabolic pathway is indispensable for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are the fundamental building blocks for cell growth and division. patsnap.comnih.gov By interrupting this pathway, this compound effectively creates a state of metabolic starvation within the bacterial cell, preventing its proliferation and allowing the host's immune system to clear the infection. patsnap.com

Competitive Inhibition of Dihydropteroate (B1496061) Synthase

The primary molecular target for this compound is the bacterial enzyme dihydropteroate synthase (DHPS). ncats.iopatsnap.comnih.gov This enzyme is responsible for catalyzing a crucial step in the folic acid pathway: the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) to form dihydropteroate. patsnap.comnih.gov

This compound exhibits a structural similarity to PABA. patsnap.comresearchgate.net This resemblance allows it to act as a competitive inhibitor, binding to the active site of the DHPS enzyme. patsnap.comcymitquimica.com In doing so, it directly competes with the natural substrate, PABA, effectively blocking the enzyme's function. ncats.iopatsnap.com This competitive inhibition reduces the rate of dihydropteroate synthesis, leading to a depletion of the necessary folic acid precursors. patsnap.com

Table 1: Key Components in the Inhibition of Dihydropteroate Synthase

| Component | Role in Folic Acid Synthesis | Interaction with this compound |

| Dihydropteroate Synthase (DHPS) | Enzyme that catalyzes the formation of dihydropteroic acid. patsnap.com | The primary target of inhibition. ncats.iopatsnap.com |

| Para-aminobenzoic acid (PABA) | The natural substrate for the DHPS enzyme. patsnap.comnih.gov | Competitively displaced by this compound due to structural similarity. patsnap.comresearchgate.net |

| This compound | Not naturally present. | Acts as a competitive inhibitor of DHPS. cymitquimica.com |

Consequences on Bacterial DNA, RNA, and Protein Synthesis Pathways

The inhibition of folic acid synthesis has profound downstream effects on the production of essential macromolecules within the bacterial cell. patsnap.com The active form of folic acid, tetrahydrofolic acid, is a vital cofactor in the synthesis of purines and pyrimidines, specifically thymidine (B127349), which are the essential building blocks of DNA and RNA. patsnap.comlibretexts.org

Without an adequate supply of these precursors, bacteria are unable to replicate their DNA or transcribe RNA effectively. patsnap.comnih.gov The synthesis of proteins is also hampered, as certain amino acids require folate-dependent one-carbon transfer reactions for their formation. patsnap.com This comprehensive disruption of DNA, RNA, and protein synthesis ultimately leads to the cessation of bacterial growth and cell division, a state known as bacteriostasis. patsnap.comnih.gov

Table 2: Impact of Folic Acid Depletion on Bacterial Macromolecule Synthesis

| Macromolecule | Role in Bacterial Cell | Consequence of Folic Acid Depletion |

| DNA | Stores genetic information for replication and function. diva-portal.org | Synthesis is inhibited due to a lack of purine (B94841) and thymidine precursors. patsnap.comlibretexts.org |

| RNA | Involved in the transcription and translation of genetic information. nih.gov | Synthesis is inhibited due to a lack of purine precursors. patsnap.com |

| Proteins | Perform a vast array of cellular functions, including enzymatic catalysis and structural support. diva-portal.org | Synthesis is indirectly inhibited due to a lack of certain amino acids and disruption of transcription. patsnap.com |

Molecular and Cellular Mechanisms of Bacterial Resistance to Sulfamethoxydiazine Sodium

Biochemical and Genetic Basis of Resistance

The primary modes of resistance to sulfamethoxydiazine sodium at the biochemical and genetic level involve alterations in the drug's target enzyme, increased production of the enzyme's natural substrate, and the active removal of the drug from the bacterial cell.

Alterations in Dihydropteroate (B1496061) Synthase Structure and Function

Sulfonamides, including this compound, function by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. nih.govnih.govnih.gov This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). nih.govbiorxiv.org Resistance frequently arises from mutations in the folP gene, which encodes DHPS. biorxiv.orgwikipedia.orgnih.gov These mutations lead to structural changes in the enzyme that reduce its affinity for sulfonamides while maintaining its ability to bind to its natural substrate, PABA. nih.govnih.gov

Structural studies have revealed that specific amino acid substitutions near the PABA-binding pocket of DHPS are responsible for this discrimination. nih.govbiorxiv.orgresearchgate.net For instance, the insertion of a Phe-Gly sequence in the active site of DHPS variants encoded by sul genes is a key determinant of sulfa resistance. biorxiv.org This alteration allows the enzyme to effectively distinguish between PABA and the structurally similar sulfonamide molecules, leading to a significant loss in the binding affinity of the drug. biorxiv.org

| Mutational Impact on DHPS | Description | Reference |

| Reduced Drug Affinity | Mutations in the folP gene alter the active site of DHPS, decreasing its binding affinity for this compound. | nih.gov |

| Maintained Substrate Binding | Despite reduced drug affinity, the mutated DHPS often retains its ability to bind to its natural substrate, PABA. | nih.govnih.gov |

| Structural Alterations | Specific amino acid changes, such as the insertion of a Phe-Gly sequence, remodel the PABA-binding region. | biorxiv.org |

Enhanced Production of Para-aminobenzoic Acid (PABA)

Another significant mechanism of resistance is the overproduction of PABA by the bacteria. e-lactancia.org By increasing the intracellular concentration of the natural substrate, the bacteria can effectively outcompete the sulfonamide inhibitor for binding to the active site of DHPS. e-lactancia.org This competitive antagonism diminishes the inhibitory effect of this compound, allowing the folate synthesis pathway to proceed and ensuring bacterial survival. This mechanism has been observed in various bacterial species as a response to sulfonamide exposure. e-lactancia.org

Role of Efflux Pumps in Antimicrobial Extrusion

Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. researchgate.netmdpi.com The increased expression of these pumps is a common mechanism of multidrug resistance. mdpi.compnas.org In the context of this compound resistance, certain efflux pumps can recognize and expel the drug, thereby reducing its intracellular concentration to sub-inhibitory levels. researchgate.net The Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria and the Major Facilitator Superfamily (MFS) in Gram-positive bacteria are particularly important in this process. nih.gov The expression of these pumps can be upregulated in response to the presence of the antibiotic, contributing to acquired resistance. nih.gov

Horizontal Gene Transfer and Resistance Dissemination

The rapid spread of resistance to this compound is largely facilitated by horizontal gene transfer (HGT), the movement of genetic material between bacteria. This process allows for the swift dissemination of resistance determinants throughout bacterial populations.

Plasmid-Mediated Resistance Mechanisms

Plasmids, which are small, extrachromosomal DNA molecules, are key vectors in the spread of antibiotic resistance. researchgate.netkosmospublishers.com Resistance to sulfonamides is frequently mediated by plasmids carrying genes that encode for drug-resistant variants of DHPS, such as sul1 and sul2. nih.govkosmospublishers.com These genes are often located on large, conjugative plasmids that can be transferred between different bacterial species and even genera. kosmospublishers.comnerc.ac.uk The DHPS enzymes encoded by sul1 and sul2 exhibit a pronounced insensitivity to sulfonamides while maintaining a high affinity for PABA. nih.govkosmospublishers.com This allows the recipient bacterium to become highly resistant to this compound.

| Plasmid-Borne Resistance Genes | Encoded Enzyme | Key Feature | Reference |

| sul1 | Drug-resistant Dihydropteroate Synthase | High insensitivity to sulfonamides, normal PABA binding. | nih.govkosmospublishers.com |

| sul2 | Drug-resistant Dihydropteroate Synthase | High insensitivity to sulfonamides, normal PABA binding. | nih.govkosmospublishers.com |

| sul3 | Drug-resistant Dihydropteroate Synthase | A more recently characterized resistance determinant. | kosmospublishers.com |

Transposon-Associated Resistance Elements

Transposons, or "jumping genes," are mobile genetic elements that can move from one location to another within the genome or between different DNA molecules, such as from a plasmid to the chromosome. researchgate.netpnas.org The abundance of transposase genes, which encode the enzymes that facilitate this movement, is highly correlated with the abundance of antibiotic resistance genes. pnas.org The sul1 gene, for instance, is often found within a class 1 integron, which is itself frequently part of a larger transposon like Tn21. kosmospublishers.comnerc.ac.uk This association with transposons enhances the mobility and dissemination of the resistance gene, contributing to its widespread presence in diverse bacterial populations and environments. nih.gov The presence of multiple insertion sequence elements and composite transposon structures containing sulfonamide resistance genes further indicates their potential for mobilization and horizontal transfer. nih.gov

Chromosomal Mutations Conferring Resistance Phenotypes

One of the principal mechanisms by which bacteria develop resistance to this compound is through spontaneous mutations in the bacterial chromosome. mdpi.com These mutations typically occur in the folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme, the direct target of sulfonamides. nih.govnih.gov The alterations in the amino acid sequence of the DHPS enzyme reduce the binding affinity of this compound, while ideally maintaining the enzyme's ability to bind its natural substrate, para-aminobenzoic acid (pABA). nih.govfrontiersin.org This selective disadvantage for the inhibitor allows the bacterium to continue its folic acid synthesis pathway, rendering the drug ineffective.

Mutations that confer resistance are often located in specific regions of the DHPS enzyme. nih.gov Research has identified several key amino acid substitutions in the folP gene of various bacteria that lead to sulfonamide resistance. For instance, in Staphylococcus aureus, primary mutations such as F17L, S18L, and T51M have been shown to directly result in resistance. frontiersin.org These can be accompanied by secondary mutations, like E208K and KE257_dup, which can further increase the level of resistance while compensating for any loss of enzyme function caused by the primary mutations. frontiersin.org Similarly, studies on Streptococcus mutans have identified point mutations like A37V, N172D, and R193Q in the folP gene that confer substantial resistance to sulfonamides. nih.gov

The development of resistance through chromosomal mutation is a process of natural selection. reactgroup.org In a bacterial population, random mutations may arise. reactgroup.org When exposed to an antibiotic like this compound, bacteria harboring mutations that provide a survival advantage will proliferate, leading to a population of predominantly resistant organisms. reactgroup.org

Table 1: Examples of Chromosomal Mutations in the folP Gene Conferring Sulfonamide Resistance

| Bacterium | Mutation(s) | Effect on Resistance |

| Staphylococcus aureus | F17L, S18L, T51M | Primary mutations that directly lead to sulfonamide resistance. frontiersin.org |

| Staphylococcus aureus | E208K, KE257_dup | Secondary mutations that can further increase resistance levels. frontiersin.org |

| Streptococcus mutans | A37V, N172D, R193Q | A combination of these three mutations conferred significant sulfonamide resistance. nih.gov |

Cross-Resistance Patterns within the Sulfonamide Class

Due to their shared mechanism of action, targeting the DHPS enzyme, cross-resistance among different sulfonamide drugs is a common phenomenon. Bacteria that develop resistance to one sulfonamide, such as sulfamethoxydiazine, are often resistant to other drugs in the same class. This is because the underlying resistance mechanism, typically a mutation in the folP gene or the acquisition of a resistant sul gene, affects the binding site for the entire class of structurally similar compounds. nih.govnih.gov

For example, research on S. aureus has demonstrated that mutations like F17L, S18L, and T51M increase the minimum inhibitory concentration (MIC) for a range of sulfonamides, not just a single agent. frontiersin.org The F17L mutation, in particular, was found to cause a 4- to 5-fold increase in the MIC for several different sulfonamides. frontiersin.org The T51M mutation showed a notable increase in resistance against dapsone, another, structurally distinct member of the sulfonamide class. frontiersin.org This indicates that a single genetic change can confer a broad-spectrum resistance phenotype against multiple related antibiotics.

The horizontal transfer of resistance genes, such as sul1 and sul2, on plasmids is another major contributor to cross-resistance. nih.govcore.ac.uk These genes encode for highly resistant variants of the DHPS enzyme that are insensitive to sulfonamides while maintaining normal function with pABA. nih.gov The presence of these genes on mobile genetic elements allows for their rapid spread among different bacterial species, further disseminating cross-resistance to sulfamethoxydiazine and other sulfonamides within bacterial communities. nih.gov

Table 2: Impact of Primary folP Mutations in S. aureus on Sulfonamide Susceptibility

| Mutation | Effect on Sulfonamide MIC | Note |

| F17L | 4- to 5-fold increase for three tested sulfonamides. frontiersin.org | Considered a primary mutation directly impacting resistance. frontiersin.org |

| T51M | Notable increase in resistance to dapsone. frontiersin.org | Dapsone is a structurally distinct sulfonamide. frontiersin.org |

Research on Strategies to Mitigate or Overcome Resistance to this compound

Overcoming bacterial resistance to established antibiotics like this compound is a critical area of research. Several strategies are being explored to restore the efficacy of this drug class.

One of the most established strategies is the use of combination therapy. Combining sulfamethoxydiazine with other antimicrobial agents that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging. A classic example is the combination with trimethoprim (B1683648), which targets dihydrofolate reductase, the subsequent enzyme in the folic acid synthesis pathway. nih.gov This sequential blockade makes it more difficult for bacteria to develop resistance. Research has also shown that a triple combination of sulfamethoxydiazine, chloroquine, and pyrimethamine (B1678524) was effective against chloroquine-resistant strains of Plasmodium falciparum, the parasite that causes malaria. asm.org

Another avenue of research focuses on the development of new inhibitors that can circumvent existing resistance mechanisms. Structural studies of resistant DHPS enzymes reveal that resistance mutations often work by sterically hindering the binding of sulfonamides. frontiersin.org This has led to the proposal of designing new inhibitors that are more compact and fit strictly within the substrate-binding pocket, even in its mutated, resistant form. frontiersin.org

Emerging research also investigates the use of non-antibiotic compounds to combat resistance. Phytochemicals, which are naturally occurring compounds in plants, and probiotics are being explored for their potential to modulate the gut microbiome and control the spread of antibiotic-resistant bacteria. nih.gov Some sulfonamides have even been identified as plant immune-priming compounds, suggesting novel applications beyond direct antimicrobial activity. frontiersin.org These approaches represent innovative strategies that could complement traditional antibiotic therapies in the fight against resistance.

Advanced Synthetic Methodologies for Sulfamethoxydiazine Sodium and Its Derivatives

Contemporary Approaches to Sulfonamide Synthesis

The foundational synthesis of sulfonamides typically involves the reaction of an appropriately substituted sulfonyl chloride with an amine. rsc.org However, contemporary research focuses on elevating this process through optimization and the development of more efficient and environmentally benign catalytic reactions.

Traditional synthesis of aryl sulfonamides relies on coupling sulfonyl chlorides with amines. rsc.org The preparation of the requisite aryl sulfonyl chlorides often involves chlorosulfonylation of aromatic rings, a method that can require hazardous reagents like chlorosulfonic acid and may be unsuitable for electron-deficient substrates. rsc.org Alternative established routes include the oxidation and chlorination of thiols or the diazotization of anilines (the Meerwein procedure) followed by treatment with sulfur dioxide and a copper catalyst. rsc.org

Optimization of these routes focuses on several key areas:

Reagent and Catalyst Improvement: Replacing harsh reagents with milder, more selective alternatives.

Process Simplification: Developing one-pot syntheses that avoid the isolation of intermediate sulfonyl chlorides.

Improving Yields and Purity: Fine-tuning reaction conditions such as solvent, temperature, and molar ratios to maximize the output and minimize side products.

Green Chemistry Principles: Utilizing aqueous media or catalyst-free conditions to reduce environmental impact. tandfonline.com A study demonstrated the efficient, high-yield synthesis of sulfonamides from sulfonyl chlorides and amines in water or ethanol (B145695) without a catalyst, highlighting a greener approach. tandfonline.com

While specific optimization data for sulfamethoxydiazine is not detailed in recent literature, these general principles guide the industrial production to enhance efficiency, safety, and environmental sustainability.

The limitations of traditional methods have spurred the development of novel catalytic systems for constructing the sulfonamide bond, offering greater efficiency and broader substrate scope.

Metal-Catalyzed Cross-Coupling: C-N cross-coupling reactions are a powerful tool for forming sulfonamide linkages. thieme-connect.com Challenges such as the reduced nucleophilicity of sulfonamides compared to alkylamines are being overcome. thieme-connect.com Recent advancements include:

Copper-Catalyzed Reactions: Copper catalysts have been used for the one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate like DABSO. thieme-connect.com Another copper-catalyzed method facilitates the N-H olefination of sulfonamides using saturated ketones as the source of the olefin. thieme-connect.com

Palladium-Catalyzed Reactions: Mechanochemical methods using palladium catalysts can achieve three-component coupling of aryl bromides, amines, and potassium metabisulfite (B1197395) to form sulfonamides. thieme-connect.com A novel, highly active catalyst involving a palladium complex immobilized on magnetic nanoparticles has been developed for the one-pot, three-component reaction of aryl iodides, amines, and sulfur dioxide, offering high yields and easy catalyst recovery. researchgate.net

Metal-Free Reactions: To avoid the cost and potential toxicity of metal catalysts, metal-free oxidative coupling reactions have been developed. One such method involves the reaction of aryl thiols and amines mediated by I2O5 under mild conditions. thieme-connect.com

Electrochemical Synthesis: An environmentally benign electrochemical method has been reported for the oxidative coupling of thiols and amines. This approach is driven entirely by electricity, requires no sacrificial chemical reagents, and generates hydrogen as the only byproduct. acs.org

These catalytic strategies represent a significant step forward, providing more atom-economical and versatile pathways to a wide array of sulfonamides, including complex structures and derivatives of sulfamethoxydiazine. thieme-connect.com

Derivatization Strategies for Enhanced Antimicrobial Activity or Modified Properties

To broaden the utility of sulfamethoxydiazine, researchers are creating derivatives by introducing new functional groups or moieties. These modifications aim to enhance antimicrobial potency, overcome resistance, or impart new physical or biological properties.

A prominent strategy for enhancing biological activity is the complexation of sulfonamides with metal ions. tandfonline.com The resulting metal complexes can exhibit significantly different, and often improved, antimicrobial profiles compared to the parent drug.

Complexes of sulfamethoxydiazine with various transition metals have been synthesized and characterized. tandfonline.comtandfonline.com The general synthetic method involves dissolving sulfamethoxydiazine in water and adjusting the pH to between 8.0 and 10.0 with sodium hydroxide. tandfonline.comtandfonline.com An aqueous solution of the desired metal salt is then added with continuous stirring, leading to the precipitation of the metal complex. tandfonline.comtandfonline.com The resulting precipitate is filtered, washed, and dried. tandfonline.comtandfonline.com

In these complexes, sulfamethoxydiazine typically acts as a bidentate ligand, coordinating with the metal ion through the sulfonamide nitrogen and one of the sulfonyl oxygen atoms. tandfonline.comtandfonline.com Studies have shown that the antibacterial activities of complexes involving Zinc (II), Copper (II), Chromium (III), and Iron (III) are generally stronger than that of sulfamethoxydiazine alone. tandfonline.comtandfonline.com In contrast, Cadmium (II) and Nickel (II) complexes were found to be less active. tandfonline.comtandfonline.com A rhodium(I) complex, [Rh(CO)2-(sulfamethoxydiazine)], has also been synthesized and shown to be active across several biological systems. nih.gov

| Metal Ion | Reactants | General Synthetic Reaction | Coordination Mode | Observed Activity Change |

|---|---|---|---|---|

| Cu(II), Zn(II), Ni(II), Cd(II), Cr(III), Fe(III) | Sulfamethoxydiazine, Metal Salts (e.g., CuCl₂, ZnSO₄, NiCl₂, etc.) | Mn+ + n(Sulfamethoxydiazine) → [M(Sulfamethoxydiazine)n] | Bidentate (via sulfonyl O and sulfonamide N) | Enhanced for Zn(II), Cu(II), Cr(III), Fe(III); Reduced for Cd(II), Ni(II) |

| Rh(I) | Sulfamethoxydiazine, Rhodium source | [Rh(CO)₂(sulfamethoxydiazine)] | Data Not Specified | Active in cytostatic and antitumour assays nih.gov |

Chitosan (B1678972), a natural biocompatible and biodegradable polymer, is an attractive scaffold for creating new biomaterials. nih.gov While chitosan itself has some antimicrobial properties, these can be significantly enhanced by chemical modification, such as by grafting sulfonamide moieties onto its structure. nih.govdntb.gov.ua

The synthesis of sulfonamide-chitosan derivatives aims to combine the beneficial properties of both components. nih.gov One reported method involves modifying chitosan with a sulfonamide derivative, 3-(4-(N,N-dimethylsulfonyl)phenyl)acrylic acid, to create a new eco-friendly material. dntb.gov.ua The resulting derivative (DMS-CH) showed enhanced antimicrobial properties at low concentrations compared to native chitosan. dntb.gov.ua For example, the minimum inhibitory concentration (MIC) against S. aureus and E. coli was 25 µg/mL for the derivative, compared to 100 µg/mL and 50 µg/mL, respectively, for unmodified chitosan. dntb.gov.ua The synthesis is confirmed through spectroscopic methods like FTIR and NMR, and analyses show changes in morphology, thermal stability, and crystallinity. dntb.gov.uaresearchgate.net

| Organism | MIC of DMS-CH (µg/mL) | MIC of CH (µg/mL) |

|---|---|---|

| B. subtilis | 50 | 100 |

| S. aureus | 25 | 100 |

| P. aeruginosa | 50 | 100 |

| E. coli | 25 | 50 |

| C. albicans | 25 | 50 |

Lignin (B12514952) is one of the most abundant natural polymers and a major byproduct of the paper industry. mdpi.comnih.gov Its sulfonated form, lignosulfonate, can be used as a starting material to create novel lignosulfonamide derivatives. mdpi.comnih.gov This approach transforms a low-cost, renewable resource into value-added functional materials. mdpi.com

The synthesis is typically a two-step procedure. First, the lignosulfonate is chlorinated using a reagent like thionyl chloride or phosphorus pentachloride to form an intermediate lignosulfonyl chloride. mdpi.comvot.pl This reactive intermediate then undergoes a reaction with a primary or secondary amine to form the final lignosulfonamide. mdpi.com Spectroscopic analysis confirms the incorporation of the amine into the lignin structure. mdpi.comresearchgate.net These modifications have been shown to improve the thermal stability of the lignin material, making the resulting lignosulfonamides potentially useful as flame-retardants or as functional fillers in biopolymer composites. mdpi.comvot.pl

Innovations in Process Chemistry for Scalable Production

The industrial-scale synthesis of sulfamethoxydiazine sodium and its derivatives is critical for ensuring a stable and cost-effective supply for various applications. Process chemistry focuses on optimizing synthetic routes to be safer, more efficient, and environmentally sustainable for large-scale manufacturing. Innovations in this field have moved beyond traditional batch processing to embrace novel catalytic systems, alternative reagents, and advanced manufacturing platforms like flow chemistry.

Recent advancements have focused on several key areas to enhance the scalability of sulfonamide synthesis. One significant development is the use of improved reaction conditions, such as performing the synthesis in water with precise pH control. This method can yield the desired sulfonamide product in high purity (greater than 95%) and yield (up to 98%) simply by acidifying the solution to precipitate the product. nih.gov This approach has been successfully scaled to 100-gram quantities, demonstrating its potential for industrial application. nih.gov

Another area of innovation involves the use of alternative starting materials and catalysts. To circumvent the challenges associated with preparing sulfonyl chlorides, methods have been developed that use sodium sulfinates as a precursor. nih.gov For example, a copper-catalyzed oxidative coupling between sodium sulfinates and amines has been described, offering a convenient alternative for constructing the crucial S-N bond. nih.gov More recently, a metal-free, iodine-mediated reaction between sodium sulfinates and various amines at room temperature has been developed, providing a practical and cost-effective route to a wide range of sulfonamides. nih.gov

The transition from batch to continuous manufacturing, or flow chemistry, represents a paradigm shift in pharmaceutical production. nih.gov Although challenges exist, particularly in handling solids, flow chemistry offers significant advantages for the synthesis of active pharmaceutical ingredients by enabling better control over reaction parameters, improving safety, and ensuring consistent product quality. nih.gov

These innovations collectively contribute to more robust, efficient, and scalable manufacturing processes for this compound and its derivatives, aligning with the principles of green chemistry and modern pharmaceutical production standards.

Data Tables

Table 1: Comparison of Conventional vs. Innovative Water-Based Sulfonamide Synthesis

| Feature | Conventional Method (Sulfonyl Chloride) | Innovative Method (Water, pH Control) | Source |

| Primary Reagent | Sulfonyl Chloride | Arylsulfonyl Chloride | nih.gov |

| Solvent | Organic Solvents | Water | nih.gov |

| Reported Yield | Variable | Up to 98% | nih.gov |

| Reported Purity | Variable, often requires purification | > 95% | nih.gov |

| Scalability Note | General industry method | Demonstrated at 100-gram scale | nih.gov |

| Workup Process | Typically involves extraction and purification | Simple precipitation by pH adjustment | nih.gov |

Table 2: Overview of Modern Synthetic Strategies for Sulfonamides

| Strategy | Key Feature | Advantages for Scalable Production | Key Reagents/Catalysts | Source |

| Catalytic Oxidative Coupling | Alternative to sulfonyl chlorides | Avoids hazardous reagent preparation | Sodium Sulfinates, Amines, Copper Catalyst, O₂ or DMSO | nih.gov |

| Metal-Free S-N Bond Formation | Green chemistry approach | Cost-effective, mild conditions, broad substrate scope | Sodium Sulfinates, Amines, Iodine | nih.gov |

| Flow Chemistry | Continuous processing | Enhanced safety, process control, and consistency | Applicable to various synthetic routes | nih.gov |

Analytical Method Development and Validation for Sulfamethoxydiazine Sodium

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are fundamental in the separation, identification, and quantification of Sulfamethoxydiazine sodium from various matrices. These methods offer high resolution and sensitivity, making them indispensable for regulatory control and research.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, Diode Array, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of sulfonamides, including this compound. nih.gov Its versatility is enhanced by the use of various detectors, each offering specific advantages in terms of sensitivity and selectivity.

A common approach involves reversed-phase HPLC (RP-HPLC) utilizing a C18 column. nih.govnih.govresearchgate.net The mobile phase is typically a mixture of an aqueous buffer (like acetic acid or phosphate (B84403) buffer) and organic solvents such as acetonitrile (B52724) and/or methanol, run in either isocratic or gradient mode. nih.govnih.govnih.govresearchgate.net

UV and Photodiode Array (PDA) Detectors: These detectors are widely used for the quantification of this compound. nih.govnih.govnih.gov A stability-indicating HPLC method with a PDA detector was developed for the simultaneous determination of sulfadiazine (B1682646) sodium and trimethoprim (B1683648) in an injectable solution. nih.govnih.gov The method was validated according to ICH and USP guidelines, demonstrating its suitability for quantitative determination and stability studies. nih.govnih.gov Another HPLC-PDA method was validated for analyzing sulfamethoxazole (B1682508) in human plasma and urine, showcasing the detector's utility in bioanalytical applications. researchgate.net

Fluorescence Detectors (FLD): For enhanced sensitivity, pre-column derivatization with reagents like fluorescamine (B152294) can be employed, followed by fluorescence detection. nih.gov This approach has been successfully used for the multi-residue analysis of sulfonamides in animal feeds, achieving low limits of detection and quantification. nih.gov

Mass Spectrometry (MS) Detectors: The coupling of HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides the highest level of selectivity and sensitivity, making it ideal for confirmatory analysis and trace residue detection in complex matrices like animal tissues and feed. nih.govacs.org LC-MS methods have been developed for the analysis of multiple sulfonamide residues, offering excellent recovery and low limits of quantification. acs.org

Validation of these HPLC methods is performed in accordance with international guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 1: Examples of HPLC Methods for Sulfonamide Analysis

| Analyte(s) | Matrix | HPLC System | Detector | Key Findings | Reference |

|---|---|---|---|---|---|

| Sulfadiazine sodium, Trimethoprim | Injectable solution | RP-HPLC with C18 column | PDA | LOD: 0.5 µg/ml (SDZS), 0.7 µg/ml (TMP); LOQ: 1.6 µg/ml (SDZS), 2.3 µg/ml (TMP); Average recovery: 98.6% - 101.3% | nih.govnih.gov |

| Sulfadiazine, Sulfamerazine, Sulfamethazine (B1682506), etc. | Feed | RP-HPLC with C18 column | Fluorescence (with pre-column derivatization) | LOD: 34.5–79.5 µg/kg; LOQ: 41.3–89.9 µg/kg; Recoveries: 79.3–114.0% | nih.gov |

| 12 Sulfonamides (including Sulfamethoxydiazine) | Cattle and fish tissue | LC with hot water extraction | Mass Spectrometry (MS) | LOQ: 6-15 ppb (bovine muscle), 3-13 ppb (trout fillet); Recovery: 75-98% | acs.org |

Gas Chromatography (GC) Applications

While less common than HPLC for sulfonamide analysis due to the low volatility and thermal instability of these compounds, Gas Chromatography (GC) has been mentioned as a potential analytical method. nih.gov The application of GC for analyzing sulfonamides typically requires a derivatization step to convert the polar analytes into more volatile and thermally stable compounds suitable for gas-phase separation. However, detailed and recent applications specifically for this compound are not as prevalent in the literature compared to liquid chromatographic techniques. nih.govacs.org

Capillary Electrophoresis (CE) Methodologies

Capillary Electrophoresis (CE) has emerged as a powerful separation technique for the analysis of sulfonamides, offering high efficiency, rapid analysis times, and minimal consumption of solvents and samples. nih.govnih.gov Capillary Zone Electrophoresis (CZE) is a commonly employed mode.

Different detection systems can be coupled with CE for sulfonamide analysis:

Electrochemical Detection (EC): A CZE method with end-column electrochemical detection has been described for the determination of sulfadiazine and sulfamethoxazole. nih.gov This method demonstrated high sensitivity with detection limits in the sub-micromolar range. nih.gov

Chemiluminescence (CL) Detection: An online CL detection method based on the inhibitory effect of sulfonamides on the Ag(III)–luminol reaction has been developed for determining sulfadimidine, sulfadiazine, and sulfathiazole. nih.govdntb.gov.ua

CE methods are optimized by adjusting parameters such as the composition and pH of the background electrolyte (e.g., sodium borate (B1201080) buffer) and the separation voltage. nih.govresearchgate.net These methods have been successfully applied to the analysis of pharmaceutical formulations and food samples. nih.govnih.govdntb.gov.ua

Table 2: Examples of Capillary Electrophoresis Methods for Sulfonamide Analysis

| Analyte(s) | Detection Method | Key Findings | Reference |

|---|---|---|---|

| Sulfadiazine, Sulfamethoxazole | End-column Electrochemical Detection | LOD: 0.1 µM for both compounds | nih.gov |

| Sulfadimidine, Sulfadiazine, Sulfathiazole | On-line Chemiluminescence Detection | LOD: 2.75 µg/mL (SDD), 3.14 µg/mL (SDZ), 0.65 µg/mL (STZ) | nih.govdntb.gov.ua |

Spectroscopic and Immunoanalytical Methodologies

Spectroscopic and immunoanalytical methods provide alternative or complementary approaches for the analysis of this compound, often prized for their speed and potential for high-throughput screening.

Surface-Enhanced Raman Scattering (SERS) for Trace Residue Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique capable of detecting trace amounts of analytes. nih.govmdpi.com It relies on the enhancement of the Raman signal of molecules adsorbed onto or near nanostructured metal surfaces, typically gold or silver. mdpi.comnih.gov This "molecular fingerprinting" capability allows for specific identification. mdpi.com

SERS has been successfully applied to the detection of sulfonamides. nih.govnih.gov The method often involves the use of silver nanoparticles (AgNPs) as the SERS-active substrate. nih.gov For enhanced selectivity, SERS can be combined with molecularly imprinted polymers (MIPs), which create specific recognition sites for the target analyte. nih.govresearchgate.net This combination has been used for the selective and sensitive detection of sulfamethazine, achieving a very low limit of detection. nih.gov

Table 3: SERS-Based Detection of Sulfonamides

| Analyte | SERS Substrate/Method | Limit of Detection (LOD) | Key Feature | Reference |

|---|---|---|---|---|

| Sulfamethazine (SMZ) | Molecularly Imprinted Polymers (MIPs) with in-situ reduced AgNPs | 8.10 × 10⁻¹¹ mol L⁻¹ | High selectivity and sensitivity | nih.gov |

Thin-Layer Chromatography (TLC) in Screening Protocols

Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and versatile separation technique for the screening and identification of drugs, including sulfonamides. analyticaltoxicology.comiaea.orguad.ac.id It is particularly valuable for rapid screening of a large number of samples in parallel. uad.ac.id

In a typical TLC method for sulfonamides, the sample extract is spotted onto a silica (B1680970) gel plate, which is then developed in a tank containing a suitable mobile phase, such as a mixture of chloroform (B151607) and n-butanol. iaea.org After development, the separated spots are visualized. This can be done under UV light or by spraying the plate with a visualizing reagent like fluorescamine, which reacts with the sulfonamides to produce fluorescent spots. iaea.orgillinois.edu

A powerful modern approach combines TLC with SERS. nih.govmdpi.com In this method, sulfonamides are first separated on a TLC plate. Subsequently, a SERS-active substrate (like a silver colloid) is applied to the separated spots, and the highly specific SERS spectrum is recorded for identification and quantification. nih.govmdpi.com This hyphenated technique leverages the separation power of TLC and the high sensitivity and specificity of SERS, providing a robust method for residue analysis in complex matrices like food. nih.govmdpi.com

Table 4: TLC Systems for Sulfonamide Analysis

| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Sulfadiazine, Sulfathiazole, Sulfadoxine, etc. | Whatman AL SIL G/UV plate | Chloroform: n-butanol (9:1, v/v) | Fluorescamine spray, UV 366 nm | Screening of residues in poultry meat | iaea.org |

| Sulfamethoxydiazine and 5 other sulfonamides | High-performance silica gel GF254 | Dichloromethane–methanol–ammonia (5:1:0.25, v/v/v) | UV254 and SERS | Rapid limit test for residues in food | nih.govmdpi.com |

Environmental Dynamics and Ecotoxicological Investigations of Sulfamethoxydiazine Sodium

Occurrence and Distribution in Aquatic and Terrestrial Environments

The presence of sulfamethoxydiazine and other sulfonamides in the environment is a direct consequence of their widespread use in human and veterinary medicine. Incomplete metabolism in treated organisms leads to the excretion of the parent compound and its metabolites into wastewater and manure, which then serve as primary pathways for their entry into aquatic and terrestrial systems.

Detection in Surface Waters, Groundwater, and Wastewater Effluents

Sulfonamides, as a class of antibiotics, are frequently detected in a variety of water bodies. Their concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L) in aquatic environments. nih.gov Studies have shown the presence of various sulfonamides in surface waters, groundwater, and effluents from wastewater treatment plants (WWTPs), which are not always equipped to fully remove these compounds. mdpi.com

For instance, a study in the Huixian karst wetland in China detected ten different sulfonamides in surface and groundwater. nih.gov While this particular study did not report on sulfamethoxydiazine specifically, it highlights the general prevalence of this class of antibiotics. Another study found that sulfamethoxypyridazine (B1681782), a closely related sulfonamide, was present in groundwater at concentrations between 7 and 30 ng/L. researchgate.net The concentration of sulfonamides in aquatic environments can be influenced by factors such as proximity to agricultural areas and the discharge of treated or untreated wastewater.

Table 1: Interactive Data Table of Sulfonamide Concentrations in Various Water Sources

| Sulfonamide | Water Source | Concentration Range | Location |

| Sulfamethoxypyridazine | Groundwater | 7 - 30 ng/L | Harbin, China researchgate.net |

| Sulfadiazine (B1682646) | Aquafarm Water | Average 48.24 µg/L | Guilin, China nih.gov |

| Sulfamethoxazole (B1682508) | Ditch Water | Average 51.14 µg/L | Guilin, China nih.gov |

| Sulfamethazine (B1682506) | Groundwater | Average 20.06 µg/L | Guilin, China nih.gov |

| Various Sulfonamides | Surface Water | 13.2 - 21 ng/L | Yangtze River, China mdpi.com |

Residue Presence in Agricultural Systems and Animal Excretions

A significant pathway for the introduction of sulfamethoxydiazine sodium into the environment is through agricultural practices. The application of manure from treated livestock as fertilizer is a major source of sulfonamide contamination in soils. mdpi.com A substantial portion of administered veterinary antibiotics, including sulfonamides, is excreted unchanged. mdpi.com

Once in the soil, the fate of sulfamethoxydiazine is governed by various processes, including sorption to soil particles and degradation. The presence of these residues in agricultural soils raises concerns about their potential uptake by crops and subsequent entry into the food chain. mdpi.com Studies have detected sulfonamide residues in manure at concentrations ranging from a few micrograms per kilogram (µg/kg) to several milligrams per kilogram (mg/kg). mdpi.com For example, high concentrations of sulfadiazine (91 mg/kg) and sulfamethazine (20 mg/kg) have been reported in animal manure. mdpi.com

Environmental Fate Processes

The environmental fate of this compound is determined by a combination of physical, chemical, and biological processes. These processes influence its persistence, mobility, and potential for transformation in the environment.

Sorption and Desorption Dynamics in Soil and Sediments

Sorption to soil and sediment particles is a key process that affects the mobility and bioavailability of sulfamethoxydiazine in the environment. The extent of sorption is influenced by the physicochemical properties of both the compound and the soil, such as organic matter content, clay content, and pH. mdpi.com

Research on sulfadiazine, a structurally similar sulfonamide, has shown that its sorption to soil is influenced by the presence of manure, which can increase the sorption capacity. mdpi.com The sorption and desorption behavior of sulfonamides is often described by the Freundlich model. The sorption distribution coefficient (Kd) is a measure of the tendency of a compound to partition between the solid and aqueous phases. For sulfamethazine, Kd values have been shown to vary depending on the soil type and the presence of biochar amendments. nih.gov Generally, higher organic matter and clay content in soil lead to increased sorption of sulfonamides. mdpi.com

Biodegradation and Biotransformation Pathways in Environmental Compartments

Biodegradation is a crucial process for the removal of sulfamethoxydiazine from the environment. Microbial communities in soil, sediment, and water can break down this antibiotic, although the rate and extent of degradation can vary significantly.

A study on the biodegradation of sulfamethoxydiazine by the bacterial strain Alcaligenes aquatillis FA demonstrated that the compound can be effectively degraded. The degradation followed first-order kinetics with a half-life of approximately 20.39 to 23.10 days in three different soil types. mdpi.com The degradation of sulfonamides in soil is primarily a biological process, as evidenced by significantly slower degradation rates in sterilized soil compared to non-sterilized soil. researchgate.net The presence of manure can slightly enhance the degradation of sulfonamides in soil. researchgate.net

Photodegradation and Chemical Transformation Products

Photodegradation, or the breakdown of compounds by light, is another important environmental fate process for sulfamethoxydiazine, particularly in surface waters. The rate of photodegradation is dependent on factors such as light intensity, pH, and the presence of other substances in the water that can act as photosensitizers.

While specific studies on the photodegradation of this compound are limited, research on other sulfonamides provides valuable insights. For instance, the photodegradation of sulfamethoxypyridazine has been investigated, and it was found to be a relatively slow process under simulated sunlight. researchgate.net The degradation of sulfonamides can be enhanced by advanced oxidation processes, such as the use of ozone or UV light in combination with catalysts like titanium dioxide. researchgate.net The photodegradation of sulfonamides can lead to the formation of various transformation products, some of which may also have biological activity. Common degradation pathways include the cleavage of the sulfonamide S-N bond and hydroxylation of the aromatic rings. researchgate.net

Table 2: Summary of Environmental Fate Parameters for Sulfamethoxydiazine and Related Sulfonamides

| Compound | Process | Key Findings | Reference |

| Sulfamethoxydiazine | Biodegradation | Half-life of 20.39 - 23.10 days in soil. | mdpi.com |

| Sulfadiazine | Sorption | Sorption increases with organic matter and clay content; enhanced by manure. | mdpi.com |

| Sulfamethoxypyridazine | Photodegradation | Slow direct photolysis under simulated sunlight. | researchgate.net |

Ecotoxicological Impact on Non-Target Organisms

The release of this compound and other sulfonamides into the environment poses a significant risk to non-target organisms. middlebury.edunih.gov Due to their bacteriostatic properties and persistence, these compounds can disrupt ecological balance and impact various trophic levels within aquatic and terrestrial ecosystems. middlebury.eduresearchgate.net

Effects on Aquatic Microbial Communities and Algal Growth

Sulfamethoxydiazine, like other sulfonamides, can significantly alter the structure and function of aquatic microbial communities. frontiersin.orgnih.gov These antibiotics are designed to inhibit folate synthesis in bacteria, a mechanism that also affects other microorganisms like microalgae and cyanobacteria, which are crucial primary producers in aquatic food webs. frontiersin.orgnih.gov

Algae and cyanobacteria are often the most susceptible aquatic organisms to sulfonamide toxicity. middlebury.edunih.gov Exposure to various sulfonamides has been shown to inhibit growth and photosynthesis. nih.govresearchgate.net For instance, studies on the related compound sulfamethazine (SMZ) have demonstrated a reduction in diatom species richness and diversity. nih.govresearchgate.net Furthermore, exposure to SMZ has been linked to an increase in diatom deformities, indicating sublethal stress and cellular damage. nih.govresearchgate.net The mortality rate of diatoms in biofilms exposed to sulfonamides can be double that of unexposed communities. nih.govresearchgate.net In soil ecosystems, the presence of sulfadiazine has been shown to negatively impact processes like nitrogen mineralization and the enzymatic activity of microbes. mdpi.comnih.gov The toxicity of sulfadiazine on soil bacterial communities can also increase over time, suggesting that short-term assessments may underestimate the long-term ecological risk. mdpi.com

| Organism/Community | Compound Studied | Observed Effects | Reference |

|---|---|---|---|

| Periphytic Biofilms | Sulfamethazine (SMZ) & Sulfamethoxazole (SMX) | Alteration of bacterial community structure; persistent effects on autotrophs. | nih.gov |

| Diatom Communities | Sulfamethazine (SMZ) | Reduced species richness and diversity; increased cell mortality and teratologies (deformities). | nih.govresearchgate.net |

| Soil Bacterial Communities | Sulfadiazine (SDZ) | Inhibition of bacterial growth (toxicity increased over a 100-day period); decreased nitrogen mineralization and enzymatic activity. | mdpi.comnih.gov |

| Freshwater Biofilm | Sulfamethazine (SMZ) & Sulfamethoxazole (SMX) | Changes in bacterial structure and reduced diversity in diatom communities. | researchgate.net |

| Chlorella (Green Algae) | Sulfonamides | Inhibition of algal growth and chlorophyll (B73375) synthesis, with toxicity increasing at higher concentrations. | researchgate.net |

Toxicity Assessments in Invertebrate and Vertebrate Aquatic Models (e.g., Fish)

Invertebrates such as Daphnia magna, a standard model for ecotoxicity testing, have been assessed for their sensitivity to sulfonamides. One study determined the 21-day Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) for sulfamethazine's impact on reproduction to be 3.125 mg/L and 1.563 mg/L, respectively. researchgate.net This indicates that while environmentally realistic concentrations may not cause acute harm, higher concentrations found in specific hotspots could affect crustacean populations. researchgate.net

Vertebrate models, particularly fish, have been studied extensively. Research on zebrafish (Danio rerio) exposed to sulfamethazine showed significant toxic effects on both embryos and adults. nih.gov Embryonic exposure resulted in inhibited hatching, increased malformations like edema and spinal curvature, and altered heart rate. nih.gov Even at low concentrations (0.2 µg/L), the antibiotic caused a significant increase in markers of oxidative stress. nih.gov In adult zebrafish, sulfamethoxazole exposure has been shown to cause oxidative damage, immune system disorders, and pathological changes in the liver and intestines. nih.govnih.gov Studies have found that various sulfonamides exhibit toxic effects on algae, with EC₅₀ values (the concentration that causes a 50% effect) ranging from 1.54 to 32.25 mg/L for some of the most toxic variants like sulfamethoxazole and sulfadiazine. mdpi.com

| Organism | Compound Studied | Toxicity Endpoint | Value | Observed Effects | Reference |

|---|---|---|---|---|---|

| Daphnia magna (Water Flea) | Sulfamethazine (SMZ) | 21-day NOEC (Reproduction) | 1.563 mg/L | No significant effect on reproduction below this concentration. | researchgate.net |

| Daphnia magna (Water Flea) | Sulfamethazine (SMZ) | 21-day LOEC (Reproduction) | 3.125 mg/L | Lowest concentration at which reproductive effects were observed. | researchgate.net |

| Danio rerio (Zebrafish) Embryo | Sulfamethazine (SMZ) | - | 0.2 - 2000 µg/L | Inhibited hatching, edema, spinal curvature, increased oxidative stress. | nih.gov |

| Danio rerio (Zebrafish) Adult | Sulfamethoxazole (SMX) | - | 3 - 24 mg/L | Oxidative damage and immune system disorders in liver and gills; pathological changes in intestinal and liver tissues. | nih.govnih.gov |

| Algae | Sulfamethoxazole (SMX) & Sulfadiazine (SDZ) | EC₅₀ | 1.54 - 32.25 mg/L | Inhibition of growth. | mdpi.com |

Contribution to Environmental Antimicrobial Resistance

A major environmental concern associated with the presence of sulfamethoxydiazine and other antibiotics is their role in the proliferation of antimicrobial resistance. nih.gov Antibiotic residues in soil and water create conditions that favor the survival and growth of resistant bacteria, contributing to a growing public health challenge. nih.govmdpi.com

Selective Pressure on Indigenous Bacterial Populations

Even at sublethal concentrations, the presence of sulfonamides in the environment exerts a selective pressure on native bacterial populations. frontiersin.orgnih.govnih.gov Bacteria that naturally possess or acquire resistance mechanisms have a significant survival advantage over susceptible strains. nih.gov This selective pressure leads to a gradual increase in the prevalence of resistance within the microbial community. nih.gov

Environmental concentrations of antibiotics measured in river sediments, manure lagoons, and agricultural soils have been shown to be high enough to inhibit the growth of wild-type (non-resistant) bacterial populations. nih.gov Studies on soil microcosms have demonstrated that contamination with sulfamethoxazole significantly reduces bacterial diversity and alters the composition of bacterial and fungal communities. nih.gov This process not only changes the microbial community structure but also enriches it with resistant bacteria, effectively turning the environment into a reservoir of resistance. frontiersin.orgnih.gov The continuous introduction of these compounds into ecosystems ensures that this selective pressure is maintained, potentially leading to the establishment of multi-drug resistant bacterial strains.

Dissemination of Antibiotic Resistance Genes (ARGs) in Ecosystems

The selective pressure exerted by sulfamethoxydiazine contributes directly to the dissemination of antibiotic resistance genes (ARGs) within and between bacterial populations. whiterose.ac.uknih.gov Resistance to sulfonamides is often conferred by the sul genes (e.g., sul1, sul2), which can be located on mobile genetic elements like plasmids and integrons. nih.govnih.govresearchgate.net These elements can be transferred between bacteria—even across different species—through a process called horizontal gene transfer (HGT). nih.gov

The presence of sulfonamides in soil and water has been correlated with an increased abundance of sul genes. mdpi.comnih.gov For example, soil contaminated with sulfamethoxazole showed a remarkable increase in the relative abundance of the sul1 gene. nih.gov Agricultural practices, such as the use of animal manure as fertilizer, are a significant pathway for introducing both sulfonamide residues and ARGs into the soil-plant system. nih.gov Once in the environment, these ARGs become part of the environmental "resistome," a collective pool of resistance genes accessible to pathogenic and non-pathogenic bacteria alike. nih.gov The co-occurrence of other pollutants, such as heavy metals like copper, can co-select for antibiotic resistance, further exacerbating the persistence and spread of ARGs in the soil. nih.govresearchgate.net This dissemination poses a threat as resistance genes from environmental bacteria can potentially be transferred to human pathogens. mdpi.com

Pharmacological Research Considerations Beyond Efficacy and Safety

Comparative Pharmacological Profiles with Other Sulfonamide Antimicrobials

Sulfamethoxydiazine, a long-acting sulfonamide, shares a core mechanism of action with other sulfonamides by competitively inhibiting dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folic acid synthesis pathway. guidetopharmacology.orgnih.gov However, its pharmacological profile exhibits notable differences when compared to other members of its class, such as sulfadiazine (B1682646), sulfamethoxazole (B1682508), and sulfadimethoxine (B1681780). These differences, particularly in pharmacokinetic properties like plasma protein binding and elimination half-life, influence their distribution and persistence in the body. msdvetmanual.com

Plasma protein binding is a critical factor affecting the distribution of sulfonamides. scispace.commdpi.com The extent of binding to plasma proteins, primarily albumin, determines the concentration of free, unbound drug available to exert its antimicrobial effect. nih.govyoutube.com Significant variations exist among sulfonamides; for instance, sulfadiazine exhibits a binding percentage of 50.9-60.6%, while sulfamethoxazole is more extensively bound at 74.3-80.8%. nih.gov This lower protein binding of sulfadiazine means that a higher fraction of the drug is free in the plasma compared to sulfamethoxazole. nih.gov High protein binding can restrict the drug's penetration into certain tissues, a factor that is particularly relevant for treating infections in specific body compartments. e-jvc.org

The pharmacokinetic values, including elimination half-life and volume of distribution, also vary considerably across different sulfonamides and animal species, making direct extrapolation inappropriate. msdvetmanual.com For example, in broilers, sulfamethoxazole has an elimination half-life of 2.83 hours, longer than that of sulfadiazine (2.01 hours). nih.govresearchgate.net In contrast, studies in donkeys showed different body clearance rates, with sulfadiazine being cleared faster than sulfadimethoxine and sulfamethoxypyridazine (B1681782). madbarn.com These variations underscore the unique profile of each sulfonamide.

Comparative Pharmacokinetic Parameters of Selected Sulfonamides

| Sulfonamide | Plasma Protein Binding (%) | Elimination Half-Life (h) | Volume of Distribution (L/kg) | Species |

|---|---|---|---|---|

| Sulfadiazine | 50.9 - 60.6 | 2.01 | 0.51 | Human nih.gov, Broiler nih.gov |

| Sulfamethoxazole | 74.3 - 80.8 | 2.83 | 0.62 | Human nih.gov, Broiler nih.gov |

| Sulfadimethoxine | - | - | 0.46 | Donkey madbarn.com |

| Sulfamethoxypyridazine | - | - | 0.47 | Donkey madbarn.com |

Investigations into Systemic Interactions and Broader Biological Effects

The administration of sulfonamides can significantly alter the composition and function of the host's gut microbiota. nutraingredients.com These alterations can have broad biological consequences, as the gut microbiome plays a crucial role in host health and immunity. youtube.com Studies on sulfamethoxazole, often used in combination with trimethoprim (B1683648), have demonstrated notable shifts in microbial populations. researchgate.netnih.gov Research in humanized microbiome mouse models showed that trimethoprim-sulfamethoxazole treatment led to significant shifts in both alpha and beta diversity of the gut microbiota. researchgate.net Specifically, a decrease in Firmicutes and an increase in Actinobacteriota and Bacteroidota were observed. nih.gov

In aquatic species, exposure to sulfamethoxazole has been shown to decrease the diversity of the gut microbial community while increasing the abundance of potentially pathogenic bacteria, such as Vibrio species. nih.gov Interestingly, lower concentrations of sulfamethoxazole sometimes have a greater impact on the microbiota composition than higher concentrations. nih.gov This disruption of the normal gut flora can increase the host's susceptibility to infections. nih.gov While these studies focus on sulfamethoxazole, the findings highlight a class-wide potential for sulfonamides, including sulfamethoxydiazine, to interact with and modulate the host microbiota, a critical area for further pharmacological research.

Beyond their antimicrobial properties, sulfonamides have been investigated for their immunomodulatory effects. Some sulfonamides, like sulfasalazine, are known to exert immunomodulatory effects by altering inflammatory pathways. nih.govmdpi.com Research on derivatives of sulfamethazine (B1682506) has also demonstrated significant anti-inflammatory activity by modulating the innate immune response, including the production of Reactive Oxygen Species (ROS) and pro-inflammatory cytokines like TNF-α. nih.govplos.orgresearchgate.net

A novel area of research has identified sulfonamides, including sulfamethoxydiazine (also known as sulfameter), as potent plant immune-priming compounds. frontiersin.orgnih.gov Chemical priming involves treating plants with a compound that enhances their defense responses to subsequent pathogen attacks. frontiersin.org In a high-throughput screening of chemical libraries, sulfamethoxydiazine was one of four sulfonamides identified that could potentiate pathogen-induced cell death and increase disease resistance in Arabidopsis thaliana. frontiersin.orgnih.gov These compounds were found to prime the plant's immune system, which relies on the phytohormone salicylic (B10762653) acid, without directly acting as antibiotics at the effective concentrations for priming. nih.govglobalplantcouncil.org This discovery opens up new avenues for the application of sulfonamides in agriculture as "plant activators" or "plant vaccines" to protect crops from disease. nih.govresearchgate.net

Research on Pharmacokinetic Principles and Systemic Exposure

The absorption and distribution of sulfamethoxydiazine, like other orally administered drugs, are governed by several physiological and chemical factors. nih.gov Absorption primarily occurs in the gastrointestinal tract and is influenced by the drug's aqueous solubility, particle size, and the local pH environment. uomus.edu.iqyoutube.com The presence of food can also affect absorption by delaying gastric emptying, stimulating bile flow which can enhance the solubility of fat-soluble drugs, and altering gastrointestinal pH. uomus.edu.iq For instance, the absorption rate of sulfonamides in cattle can differ based on their physicochemical properties; more unionized drugs may be absorbed faster from the forestomach. nih.gov

Distribution throughout the body is largely determined by the drug's ability to cross biological membranes and its binding to plasma and tissue proteins. ukzn.ac.za As a sulfonamide, sulfamethoxydiazine's distribution is significantly influenced by its binding to plasma albumin. scispace.comnih.gov Only the unbound fraction of the drug is free to diffuse into tissues and exert its pharmacological effect. mdpi.com Therefore, the degree of protein binding is a key determinant of the drug's volume of distribution and its concentration at the site of infection. e-jvc.org Factors like lipid solubility also play a role, with more lipophilic drugs penetrating tissues more easily and having a higher volume of distribution. ukzn.ac.za

Sulfonamides undergo biotransformation in the body, primarily in the liver, through various metabolic pathways. The main routes of metabolism for this class of drugs are acetylation and hydroxylation. karger.comresearchgate.net Acetylation occurs at the N4-amino group, a common pathway for many sulfonamides. msdvetmanual.com The resulting N4-acetylated metabolites are often less water-soluble than the parent compound, which can be a factor in potential crystalluria. msdvetmanual.com

The metabolism of sulfonamides like sulfamethoxazole involves cytochrome P450 (CYP) enzymes, which catalyze oxidation reactions to form hydroxylated metabolites. researchgate.net These phase I reactions introduce polar groups, making the molecules more water-soluble and easier to excrete. researchgate.net While specific metabolite profiles for sulfamethoxydiazine are less detailed in the available literature, the general pathways of acetylation and hydroxylation are considered characteristic of the sulfonamide class. karger.com An equilibrium between acetylation and deacetylation can exist, influencing the half-life and elimination of the drug and its metabolites. karger.com

Table of Mentioned Compounds

| Compound Name |

|---|

| Sulfamethoxydiazine (Sulfameter) |

| Sulfadiazine |

| Sulfamethoxazole |

| Sulfadimethoxine |

| Trimethoprim |

| Sulfamethoxypyridazine |

| Sulfasalazine |

| Sulfamethazine |

| Salicylic acid |

| N4-acetylsulfamethoxydiazine |

| Albumin |

Excretion Dynamics in Biological Systems

The elimination of sulfamethoxydiazine sodium from biological systems is a critical aspect of its pharmacokinetic profile. The primary route of excretion for most sulfonamides is through the kidneys, with minor routes including biliary and fecal elimination. The rate and extent of excretion are influenced by several factors, including the physicochemical properties of the drug, the metabolic processes it undergoes, and the physiological characteristics of the species .

Research into the excretion of sulfonamides has revealed significant variability among different species. For instance, the plasma half-life of sulfadiazine, a related sulfonamide, is approximately 10.1 hours in cattle but only 2.9 hours in pigs, highlighting the species-specific nature of elimination kinetics. scispace.com Such differences underscore the importance of species-specific pharmacokinetic studies to understand the excretion dynamics of this compound.

Metabolism plays a crucial role in the excretion of sulfonamides. These compounds are often metabolized in the liver through processes such as acetylation and hydroxylation. scispace.com These metabolic transformations generally result in more water-soluble compounds that are more readily excreted by the kidneys. merckvetmanual.com The extent of metabolism and the specific metabolites formed can vary between species. For example, N4-acetylation is a major metabolic pathway for many sulfonamides in most animal species, but this pathway is notably deficient in dogs. researchgate.net

The renal excretion of sulfonamides involves a combination of glomerular filtration, active tubular secretion, and tubular reabsorption. scispace.com The pH of the urine can significantly influence the extent of tubular reabsorption. As weak acids, sulfonamides are more ionized in alkaline urine, which reduces their reabsorption and enhances their excretion. wikipedia.org

While specific quantitative data on the excretion dynamics of this compound is not extensively detailed in the available literature, the general principles of sulfonamide excretion provide a framework for understanding its elimination. The tables below present a generalized overview of excretion parameters for related sulfonamides in different species to provide a comparative context.

Table 1: Comparative Elimination Half-Life of Selected Sulfonamides in Various Species

| Sulfonamide | Species | Elimination Half-Life (t½) in hours |

| Sulfadiazine | Cattle | 10.1 |

| Sulfadiazine | Pigs | 2.9 |

| Sulfamethazine | Cattle | ~9 |

| Sulfamethazine | Pigs | ~16.9 |

| Sulfadiazine | Buffalo Calves | 13.75 |

This table provides a comparative look at the elimination half-lives of related sulfonamides to illustrate species-dependent variations.

Table 2: Urinary Excretion of Sulfadiazine in Humans

| Parameter | Value |

| Percentage of Dose Excreted Unchanged in Urine | ~44% |

| Excretion Half-Life in Urine | 8.4 hours |

This table presents data on the urinary excretion of sulfadiazine in humans, offering insights into the renal handling of a structurally similar sulfonamide. uni-osnabrueck.de

Table 3: Major Metabolites of Sulfamethazine Identified in Lamb Urine

| Metabolite |

| Unchanged Sulfamethazine |

| Acetylsulfamethazine |

| Hydroxylated Metabolite |

| Polar Conjugate(s) |

This table lists the major metabolites of sulfamethazine found in the urine of lambs, indicating the common metabolic pathways for sulfonamides. msdvetmanual.com

Emerging Research Frontiers and Future Directions for Sulfamethoxydiazine Sodium Studies

Development of Novel Formulations for Targeted Delivery in Veterinary and Other Applications

The development of novel drug delivery systems for veterinary medicine is a rapidly growing field, aiming to improve the efficacy, safety, and convenience of treatments. nih.gov For sulfamethoxydiazine sodium, research is focusing on formulations that can target specific sites of infection, thereby increasing the drug's concentration where it is most needed and reducing systemic exposure. This approach can minimize potential side effects and the development of antimicrobial resistance.

Recent advances in drug delivery technologies, such as controlled-release implants, microspheres, and transdermal patches, are being explored for veterinary applications. researchgate.net These systems can provide sustained release of this compound over an extended period, reducing the frequency of administration and improving animal welfare. nih.gov The development of such formulations is particularly valuable in production animals, where frequent handling can be stressful and economically challenging.

Table 1: Novel Drug Delivery Systems in Veterinary Medicine

| Delivery System | Description | Potential Benefits for this compound |

|---|---|---|

| Controlled-Release Implants | Small, biocompatible devices inserted subcutaneously that release the drug at a predetermined rate. | Reduced frequency of administration, improved compliance, and sustained therapeutic drug levels. |

| Microspheres | Biodegradable polymeric particles encapsulating the drug for injectable, controlled release. | Targeted delivery to specific tissues or organs, minimizing systemic toxicity. |

| Transdermal Patches | Adhesive patches applied to the skin that deliver the drug through the dermal layers into the bloodstream. | Non-invasive administration, avoidance of first-pass metabolism, and consistent drug plasma levels. |

| Vaginal Drug Delivery Systems | Formulations designed for administration into the vaginal tract for local or systemic effects. | Targeted treatment of reproductive tract infections and potential for controlled induction of physiological processes. nih.gov |

This table illustrates various novel drug delivery systems being investigated for veterinary pharmaceuticals, including their descriptions and potential advantages for the administration of this compound.

Advanced Strategies for Antimicrobial Resistance Management and Surveillance

The rise of antimicrobial resistance is a global health crisis, and sulfonamides have not been immune to this trend. nih.gov Advanced strategies are being developed to manage and survey resistance to this compound, focusing on understanding the mechanisms of resistance and implementing effective control measures.

Bacteria can develop resistance to sulfonamides through several mechanisms, including mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), and the acquisition of resistance genes (sul genes) via horizontal gene transfer. nih.govrupahealth.combiorxiv.org These genes often encode for alternative, drug-resistant DHPS enzymes. springernature.com Surveillance programs are crucial for monitoring the prevalence of these resistance mechanisms in both clinical and environmental settings. nih.gov

Strategies to combat resistance include the rational use of antimicrobials, the development of new drugs that can overcome existing resistance mechanisms, and the use of combination therapies. nih.govrsc.org For instance, combining sulfonamides with diaminopyrimidines like trimethoprim (B1683648) creates a sequential blockade of the folic acid synthesis pathway, which can be more effective and less prone to resistance development than using either drug alone. msdvetmanual.com

Table 2: Mechanisms of Sulfonamide Resistance

| Mechanism | Description | Key Genes/Enzymes Involved |

|---|---|---|

| Target Modification | Mutations in the chromosomal folP gene alter the structure of the dihydropteroate synthase (DHPS) enzyme, reducing its affinity for sulfonamides. rupahealth.com | folP gene, Dihydropteroate synthase (DHPS) |

| Acquisition of Resistance Genes | Bacteria acquire mobile genetic elements (plasmids, transposons) carrying sul genes that encode for sulfonamide-resistant DHPS variants. biorxiv.org | sul1, sul2, sul3 genes |

| Increased Production of PABA | Some bacteria can overproduce the natural substrate, para-aminobenzoic acid (PABA), to outcompete the sulfonamide inhibitor. patsnap.com | - |

| Efflux Pumps | Bacteria may develop or acquire efflux pumps that actively transport the sulfonamide out of the cell. patsnap.com | - |

This table outlines the primary mechanisms by which bacteria develop resistance to sulfonamides, including the genetic and enzymatic factors involved.

Refined Ecotoxicological Risk Assessment Methodologies for Environmental Contaminants

The widespread use of this compound in veterinary medicine has led to its detection in various environmental compartments, including soil and water. nih.govnih.gov This has raised concerns about its potential ecotoxicological effects on non-target organisms. nih.gov Consequently, there is a growing need for more refined risk assessment methodologies to accurately evaluate the environmental impact of this and other pharmaceutical contaminants.

Traditional risk assessment approaches often rely on the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). researchgate.net However, these methods may not fully capture the complexities of environmental interactions, such as the effects of long-term, low-dose exposure and the combined toxicity of drug mixtures. nih.gov

Current research is focused on developing more comprehensive risk assessment frameworks that incorporate a wider range of endpoints, including sublethal effects on organism behavior, reproduction, and development. nih.gov There is also an emphasis on studying the impact of sulfonamides on microbial communities, as these organisms play a crucial role in ecosystem functioning. nih.gov Advanced analytical techniques, such as liquid chromatography and mass spectrometry, are essential for accurately quantifying low concentrations of these contaminants in environmental samples. researchgate.netmdpi.com

Integration of "Omics" Technologies in Mechanistic and Resistance Studies

The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, is revolutionizing the study of this compound's mechanism of action and the development of resistance. creative-proteomics.com These high-throughput approaches provide a holistic view of the molecular changes that occur within an organism in response to drug exposure.

Genomics allows for the identification of genes and genetic mutations associated with sulfonamide resistance. By sequencing the genomes of resistant and susceptible bacteria, researchers can pinpoint the specific genetic changes that confer resistance.

Proteomics , the large-scale study of proteins, can be used to identify the protein targets of this compound and to understand how the proteome of a bacterium changes when it develops resistance. creative-proteomics.comnih.govthecamdenchronicle.com For example, proteomic analysis can reveal alterations in the expression levels of DHPS or other proteins involved in the folic acid synthesis pathway.

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. nih.gov This technology can be used to investigate the metabolic pathways that are disrupted by this compound and to identify metabolic signatures associated with resistance. nih.gov By understanding these metabolic alterations, it may be possible to develop new strategies to overcome resistance. nih.gov

Table 3: Applications of "Omics" Technologies in this compound Research

| "Omics" Technology | Application | Key Insights |

|---|---|---|

| Genomics | Identification of resistance genes and mutations. | Understanding the genetic basis of resistance and tracking its spread. |

| Proteomics | Identification of drug targets and analysis of protein expression changes. researchgate.net | Elucidating the mechanism of action and resistance at the protein level. creative-proteomics.comyoutube.com |

| Metabolomics | Analysis of metabolic pathway disruptions and identification of metabolic biomarkers of resistance. nih.gov | Revealing the metabolic consequences of drug action and resistance, and identifying potential new drug targets. nih.gov |

This table summarizes the applications of different "omics" technologies in studying this compound, highlighting the key insights that each approach can provide.

Policy and Regulatory Research Implications for Environmental Contamination

The environmental presence of this compound and other pharmaceuticals necessitates the development of effective policies and regulations to mitigate their potential impact. Research in this area focuses on informing evidence-based policies for the management of pharmaceutical waste and the reduction of environmental contamination.